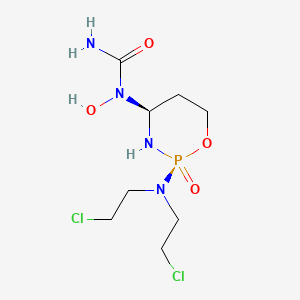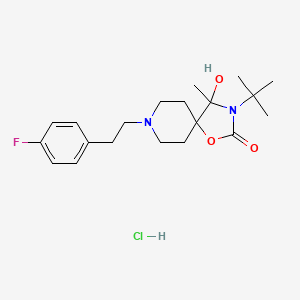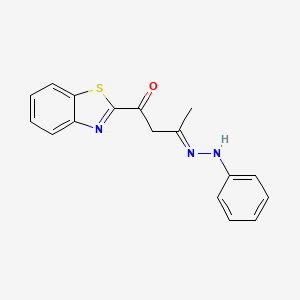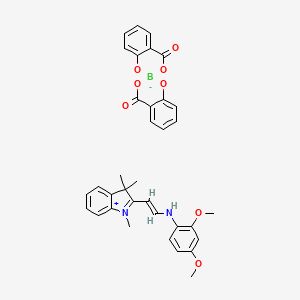
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- is a complex organic compound with a unique structure that includes a pyrrolo-pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo-pyridine core, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and amination. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of high-purity 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)-.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine derivatives: Compounds with a pyridine core that exhibit similar reactivity and applications.
Piperidine derivatives: Compounds containing a piperidine ring, which may have comparable biological activities.
Uniqueness
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- stands out due to its unique combination of functional groups and structural features. This uniqueness allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
173174-85-1 |
|---|---|
Molekularformel |
C18H26N4O4 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-[[bis(2-hydroxyethyl)amino]methyl]-6-methyl-4-piperidin-1-ylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C18H26N4O4/c1-13-11-14-15(16(19-13)21-5-3-2-4-6-21)18(26)22(17(14)25)12-20(7-9-23)8-10-24/h11,23-24H,2-10,12H2,1H3 |
InChI-Schlüssel |
JCTZWOFEQMDRQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(C2=O)CN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















